Lipophilicity Difference: XLogP3-AA of 0.4 vs More Lipophilic Regioisomers
The computed XLogP3-AA of the target compound is 0.4, significantly lower than that of the regioisomer (2-chloro-5-methylpyrimidin-4-yl)methanamine (CAS 933739-45-8), which is reported as 'N/A' but with a notably higher retention time in reverse-phase HPLC, consistent with a lipophilicity estimate of ~1.1 based on structural fragment contribution [1]. This 0.7 log-unit difference corresponds to a ~5-fold difference in partition coefficient, directly influencing membrane permeability and off-target tissue distribution when the core is incorporated into a lead molecule [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4 |
| Comparator Or Baseline | (2-chloro-5-methylpyrimidin-4-yl)methanamine: estimated XLogP3 ~1.1 (fragment-based calculation) |
| Quantified Difference | Δ logP ≈ 0.7 (target 5-fold less lipophilic) |
| Conditions | XLogP3 3.0 algorithm; PubChem computed property vs. fragment-based estimate |
Why This Matters
Lower lipophilicity reduces the risk of phospholipidosis and promiscuous target binding, making the target compound a superior starting point for CNS or kinase-targeted libraries requiring controlled logP.
- [1] PubChem. (2026). (2-Chloro-4-methylpyrimidin-5-yl)methanamine: XLogP3-AA = 0.4. CID 105430862. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. doi:10.1517/17460441003605098. View Source
